molecular formula C11H10ClN3O B1280780 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride CAS No. 664351-09-1

1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride

Cat. No. B1280780
M. Wt: 235.67 g/mol
InChI Key: LGFYWQTXJOLVSX-UHFFFAOYSA-N
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Description

“1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride” is a chemical compound with the empirical formula C11H11N3O2 . It is a solid substance . It is part of a class of compounds known as heterocyclic building blocks .

Scientific Research Applications

Catalyst Activation and Ligand Complex Formation

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride has been studied for its potential in catalyst activation and as part of ligand complexes. For instance, its reactions with certain rhodium and iridium complexes at room temperature followed by treatment with NH4PF6 form complexes that have been characterized by HR-MS, NMR spectra, and X-ray crystallography. These complexes display a pseudo-octahedral “piano-stool” disposition of donor atoms around Rh/Ir and have been explored as catalysts for oxidation of alcohols and transfer hydrogenation of carbonyl compounds (Saleem et al., 2014).

Structural and Catalytic Properties

The compound has been part of the structural analysis in various complexes. For example, half-sandwich ruthenium(II) complexes of 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride have been characterized by single-crystal X-ray diffraction and studied for catalytic oxidation of alcohols and transfer hydrogenation of ketones. These complexes demonstrate a pseudo-octahedral “piano-stool” disposition of donor atoms around Ru (Saleem et al., 2013).

Synthesis and Characterization of Derivatives

Derivatives of 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride have been synthesized and characterized. For instance, reactions with certain brominated compounds have led to the synthesis of isolable products with potential for further reactions and studies. The resulting derivatives have been used to study reactions like bromine → lithium exchange reactions (Iddon & Nicholas, 1996).

Application in Photoluminescent Complexes

The compound has been utilized in the synthesis and characterization of luminescent rhenium tricarbonyl complexes with axially coordinated 1,2,3-triazole ligands. These complexes demonstrate interesting photophysical properties with luminescent lifetimes observed in aerated dichloromethane solutions at room temperature (Uppal et al., 2011).

Involvement in Synthesis of Other Complex Compounds

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride has also been involved in the synthesis of various other complex compounds such as 1,2,3-triazoles, showcasing its versatility in organic synthesis and its importance in the formation of heterocyclic compounds (Cottrell et al., 1991).

Future Directions

The future directions for research on “1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride” and similar compounds could involve further exploration of their potential as multi-target directed ligands (MTDLs) in the development of disease-modifying therapies, particularly for neurodegenerative diseases like Alzheimer’s Disease . Additionally, more research is needed to fully understand their synthesis, chemical reactions, and mechanisms of action.

properties

IUPAC Name

1-benzyl-5-methyltriazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-8-10(11(12)16)13-14-15(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFYWQTXJOLVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477502
Record name 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride

CAS RN

664351-09-1
Record name 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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